1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Overview
Description
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is a novel reagent used for the stereospecific synthesis of olefins from 1,2-diols . It is also known to behave as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) .
Synthesis Analysis
This compound is a reagent for the stereospecific synthesis of olefins from 1,2-diols . The synthesis process involves a reaction between the dopant and host that begins with either hydride or hydrogen atom transfer and ultimately leads to the formation of host radical anions .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine has been characterized in several studies . The structures of the chloro- and bromo-derivatives were ascertained by single-crystal X-ray diffraction .Chemical Reactions Analysis
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is involved in a series of glycosylation reactions . It is also used as a ligand for the preparation of luminescent lanthanide complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine include a molecular weight of 194.21 g/mol, a refractive index of 1.565, a boiling point of 95 °C/0.7 mmHg, and a density of 1.054 g/mL at 25 °C .Scientific Research Applications
Catalysis in Polymerization
This compound is used as a catalyst in certain types of polymerizations. Its ability to stabilize reactive intermediates is crucial for this application, enhancing the efficiency and control over the polymerization process .
Organic Electronics
It behaves as an n-type dopant for n-channel Organic Thin Film Transistors (OTFTs), which are essential components in organic electronics. This application highlights its role in improving the electrical properties of organic semiconductors .
Luminescent Lanthanide Complexes
The compound serves as a ligand in the preparation of luminescent lanthanide complexes. These complexes have potential applications in lighting, displays, and bioimaging due to their unique luminescent properties .
Catalytic Activity Studies
It has been studied for its catalytic activity by using acids with different pK values as a source of H+. This research is significant for understanding its behavior and potential as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
It is known to be used as a reagent for the stereospecific synthesis of olefins from 1,2-diols .
Mode of Action
It is known to participate in the stereospecific synthesis of olefins from 1,2-diols , indicating that it may interact with these diols to facilitate the formation of olefins.
Biochemical Pathways
Its role in the synthesis of olefins suggests that it may influence pathways involving these compounds .
Result of Action
Its known application in the synthesis of olefins suggests that it may contribute to the formation of these compounds .
Action Environment
The action of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine can be influenced by environmental factors. For instance, it has a boiling point of 95 °C at 0.7 mmHg , indicating that its stability and efficacy could be affected by temperature and pressure.
Future Directions
properties
IUPAC Name |
1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFZCQRONDMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(P1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176951 | |
Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
CAS RN |
22429-12-5 | |
Record name | Corey-hopkins reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022429125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22429-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COREY-HOPKINS REAGENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL20F45U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.